N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of indole, piperidine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with an indole derivative, a substitution reaction can introduce the 2-oxoethyl group.
Piperidine Introduction: The 4-methylpiperidine group can be introduced via nucleophilic substitution.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide: can be compared to other indole derivatives, piperidine-containing compounds, and acetamide derivatives.
Uniqueness
Structural Features: The combination of indole, piperidine, and acetamide groups in a single molecule.
Functional Properties: Unique reactivity and potential biological activity due to the specific arrangement of functional groups.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis involves complex organic reactions, and it can undergo various chemical transformations. Further research is needed to fully explore its properties and applications.
Biological Activity
N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide, identified by its CAS number 878055-68-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that support its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N3O2S. The compound features a complex structure that includes an indole moiety, a piperidine ring, and a sulfanyl group, which contribute to its pharmacological profile.
While specific mechanisms of action for this compound are still under investigation, analogs with similar structures have shown various biological activities:
- Anticancer Activity : Compounds with indole and piperidine structures have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, a study highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, indicating that similar structures may exhibit significant anticancer activity .
- Neuroprotective Effects : Research on related compounds has shown neuroprotective effects against neurotoxic agents like MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which depletes dopamine levels in the brain. This suggests that the compound may possess protective properties against neurodegeneration .
- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease and other cognitive disorders. For example, a related compound demonstrated selective inhibition of BChE with an IC50 value comparable to that of known inhibitors .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds or structural analogs:
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-7-9-20(10-8-18)26-24(29)17-31-23-15-28(22-6-4-3-5-21(22)23)16-25(30)27-13-11-19(2)12-14-27/h3-10,15,19H,11-14,16-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBNOHATMXRZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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